molecular formula C11H11NO2 B8403592 3-(Methoxymethyl)-8-quinolinol

3-(Methoxymethyl)-8-quinolinol

Cat. No. B8403592
M. Wt: 189.21 g/mol
InChI Key: HYQAHWLXBFESQU-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-8-quinolinol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Methoxymethyl)-8-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethyl)-8-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Methoxymethyl)-8-quinolinol

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(methoxymethyl)quinolin-8-ol

InChI

InChI=1S/C11H11NO2/c1-14-7-8-5-9-3-2-4-10(13)11(9)12-6-8/h2-6,13H,7H2,1H3

InChI Key

HYQAHWLXBFESQU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C2C(=C1)C=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a tantalum liner in a 600 ml stirred Parr pressure reactor is placed 4.15 g 8-chloro-3-methoxymethylquinoline (20 mmol), 8.0 g 50% aqueous sodium hydroxide (100 mmol) and a solution of 250 mg cupric sulfate pentahydrate (1.0 mmol, 5 mole percent) in 95 ml of water. Sodium hydroxide concentration is 4%. The system is sealed, brought to 160 degrees C and held for 21.5 hours. The cooled solution is filtered through Celite, extracted with two 20 ml portions of toluene, then the aqueous layer is adjusted to pH 3-4 with sulfuric acid and finally to pH 7 with ammonium hydroxide. The mixture is extracted with two 50 ml portions of ethyl acetate. Rotary evaporation of the organic layer gives 2.39 g (63% yield) of crude 8-hydroxy-3-methoxymethylquinoline as a yellow green solid. The crude material is treated with two 500 ml portions of boiling water, leaving behind some insolubles. Long silky yellow needles of pure 8-hydroxy-3-methoxymethylquinoline separate. After filtering and drying, 1.83 g (48% yield) is obtained.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
8 g
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reactant
Reaction Step Two
[Compound]
Name
cupric sulfate pentahydrate
Quantity
250 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
95 mL
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solvent
Reaction Step Five
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0 (± 1) mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of methanol and sulfuric acid (10.0 g, 0.1 mol) is heated to 65° C., treated with o-aminophenol (4.36 g, 0.04 mol) and o-nitrophenol (2.78 g, 0.02 mol), heated to 70° C., treated with methoxymethacrolein (6.0 g, 0.06 mol) over 40 minutes at 85° to 90° C. and diluted with water. The aqueous mixture is adjusted to about pH 2 with 50% sodium hydroxide solution and filtered. The filtrate is adjusted to about pH 7 with 50% sodium hydroxide solution and extracted with chloroform. The combined organic extracts are concentrated in vacuo to give the title product as a solid which is identified by 1H and 13CNMR spectral analyses.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Five

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